molecular formula C20H23NO5S B3621406 4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B3621406
M. Wt: 389.5 g/mol
InChI Key: QLSCKNBYNNNLTO-UHFFFAOYSA-N
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Description

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, a butanoic acid moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps, including the formation of the thiophene ring, the introduction of the methoxycarbonyl group, and the attachment of the butanoic acid moiety. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxycarbonyl group and other substituents can be introduced through various reactions, such as esterification or Friedel-Crafts acylation.

    Attachment of the Butanoic Acid Moiety: This step may involve the use of coupling reagents and catalysts to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and substituted butanoic acids. Examples include:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    3,4-Dimethylphenylacetic acid: A related compound with a similar aromatic substituent.

Uniqueness

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to its combination of a thiophene ring, a butanoic acid moiety, and multiple substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-[[4-(3,4-dimethylphenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-11-8-9-14(10-12(11)2)17-13(3)27-19(18(17)20(25)26-4)21-15(22)6-5-7-16(23)24/h8-10H,5-7H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSCKNBYNNNLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)CCCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 3
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 4
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 5
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 6
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

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